molecular formula CI4 B1584510 Carbon tetraiodide CAS No. 507-25-5

Carbon tetraiodide

Cat. No.: B1584510
CAS No.: 507-25-5
M. Wt: 519.628 g/mol
InChI Key: JOHCVVJGGSABQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbon tetraiodide, also known as this compound, is a tetrahalomethane with the molecular formula CI₄. It is a relatively rare example of a highly colored methane derivative, appearing as dark violet crystals. The compound is notable for its tetrahedral molecular structure and significant molecular weight of 519.63 g/mol .

Mechanism of Action

Target of Action

Tetraiodomethane, also known as carbon tetraiodide, is a chemical compound that has been used in various chemical reactions. The primary targets of Tetraiodomethane are organic compounds, particularly those containing double bonds .

Mode of Action

Tetraiodomethane interacts with its targets through a process known as iodination . In the presence of a free-radical initiator such as hydrogen peroxide, Tetraiodomethane can serve as the iodine source for iodination . This process involves the transfer of iodine atoms from Tetraiodomethane to the target organic compound .

Biochemical Pathways

The iodination process involving Tetraiodomethane affects various biochemical pathways. For instance, in reversible chain transfer catalyzed polymerization (RTCP), Tetraiodomethane is used to accelerate the chain-transfer reaction between iodide compounds and radical species . This results in the synthesis of well-controlled polymers .

Pharmacokinetics

Like other iodine-containing compounds, it is expected that tetraiodomethane would be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of Tetraiodomethane’s action primarily involve the iodination of target organic compounds . This can lead to changes in the physical and chemical properties of these compounds, potentially altering their biological activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tetraiodomethane. Generally, factors such as temperature, pH, and the presence of other chemicals can influence the stability and reactivity of chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: this compound can be synthesized through the reduction of carbon dioxide using iodine gas under negative corona discharge at 70°C and 1 atm without any catalyst . Another method involves the halide exchange reaction catalyzed by aluminum chloride at room temperature .

Industrial Production Methods: Industrial production of tetraiodomethane typically involves the halide exchange process, where methane derivatives are reacted with iodine in the presence of a catalyst like aluminum chloride. This method is preferred due to its efficiency and relatively mild reaction conditions .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although it is less common due to the stability of the carbon-iodine bonds.

    Reduction: The compound can be reduced to form simpler iodinated compounds.

    Substitution: this compound is often used in substitution reactions, where iodine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Carbon Tetrafluoride (CF₄)
  • Carbon Tetrachloride (CCl₄)
  • Carbon Tetrabromide (CBr₄)

Comparison:

  • Carbon Tetrafluoride: Unlike tetraiodomethane, carbon tetrafluoride is a gas at room temperature and is used primarily as a refrigerant and in semiconductor manufacturing.
  • Carbon Tetrachloride: This compound is a liquid at room temperature and is widely used as a solvent and in the production of refrigerants.
  • Carbon Tetrabromide: Similar to tetraiodomethane, carbon tetrabromide is a solid and is used in organic synthesis, particularly in the bromination of organic compounds.

This compound is unique due to its high molecular weight, distinct violet color, and specific applications in iodination reactions .

Properties

IUPAC Name

tetraiodomethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CI4/c2-1(3,4)5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHCVVJGGSABQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(I)(I)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CI4
Record name Carbon tetraiodide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Carbon_tetraiodide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060145
Record name Methane, tetraiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.628 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red solid with an odor of iodine; Practically insoluble in water (slowly hydrolyzed); [Merck Index] Red crystalline solid; Insoluble in water; [MSDSonline]
Record name Carbon tetraiodide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8323
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

507-25-5
Record name Tetraiodomethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=507-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbon tetraiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methane, tetraiodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methane, tetraiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraiodomethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBON TETRAIODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E22GNX36ZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the structure of tetraiodomethane and what are some of its key physical properties?

A1: Tetraiodomethane (CI4) is a simple organic compound consisting of a central carbon atom bonded to four iodine atoms. Its molecular weight is 519.63 g/mol. [] It exists as monoclinic crystals at room temperature. [] Spectroscopic data, particularly its 13C NMR spectrum, has been reported in the literature. [, ]

Q2: How is the standard enthalpy of formation of tetraiodomethane determined?

A2: The standard enthalpy of formation of tetraiodomethane was determined using an aneroid rotating combustion calorimeter, employing a novel technique specifically designed for organo-iodine compounds. This yielded a value of (392.9±8.2) kJ·mol-1 for the crystalline form. []

Q3: Can tetraiodomethane be used as a catalyst?

A3: Yes, tetraiodomethane has been successfully employed as a catalyst in reversible chain transfer catalyzed polymerization (RTCP) of methacrylate monomers within miniemulsion polymerization systems. []

Q4: How does tetraiodomethane react with unactivated aliphatic hydrocarbons?

A4: Tetraiodomethane, generated in situ, plays a crucial role in the direct iodination of unactivated aliphatic hydrocarbons. This reaction, previously challenging to achieve, proceeds through a selective radical chain mechanism initiated by single-electron transfer. This method offers a regioselective and efficient approach at room temperature. []

Q5: Are there any concerns about the environmental impact of tetraiodomethane?

A5: While tetraiodomethane offers valuable chemical properties, its potential environmental impact requires consideration. As an iodine-rich compound, its release could have implications for ecosystems. Research on its ecotoxicological effects and strategies to mitigate negative impacts is crucial for responsible use. []

Q6: What are the applications of difluorodiiodomethane, a related compound?

A6: Difluorodiiodomethane (CF2I2), synthesized by reacting tetraiodomethane with mercury(II) fluoride, exhibits interesting free-radical chemistry. It readily undergoes addition reactions with various unsaturated compounds, including cyclohexene, 4-octene, 1-hexene, and methyl acrylate. []

Q7: Can tetraiodomethane be used to synthesize other organometallic compounds?

A7: Yes, tetraiodomethane is a valuable reagent in organometallic synthesis. For example, it reacts with n-butyllithium and difluoroarsane to yield stable C-halogenated arsaalkenes. These reactions highlight the versatility of tetraiodomethane in constructing diverse organometallic frameworks. []

Q8: Are there alternative methods for reducing carbon dioxide besides using tetraiodomethane?

A8: While research has explored using tetraiodomethane for carbon dioxide reduction, alternative methods exist. Comparing the performance, cost, and environmental impact of various approaches is essential for identifying the most sustainable and efficient strategies for CO2 reduction. [, ]

Q9: How is tetraiodomethane typically handled in a laboratory setting?

A9: Given its potential toxicity and sensitivity to light, tetraiodomethane necessitates careful handling. Adhering to established safety regulations and employing appropriate personal protective equipment are paramount. Storage should prioritize light protection to prevent degradation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.